![molecular formula C9H10N4O2S B11868711 3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a cyclopropylsulfonyl group at the 3-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of solvents such as acetic anhydride and pyridine, with refluxing for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, particularly in cancer research.
Biological Studies: Used in studying cell signaling pathways and apoptosis mechanisms.
Material Science: Due to its photophysical properties, it is investigated for use in fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It inhibits the activity of these kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its cyclopropylsulfonyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C9H10N4O2S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
3-cyclopropylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C9H10N4O2S/c10-6-3-11-9-8(4-12-13(9)5-6)16(14,15)7-1-2-7/h3-5,7H,1-2,10H2 |
InChI Key |
ZDAIAAOYJTWHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=C3N=CC(=CN3N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



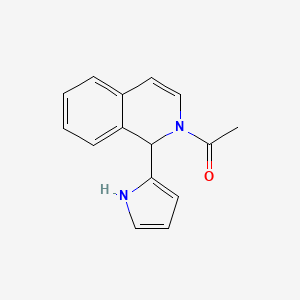



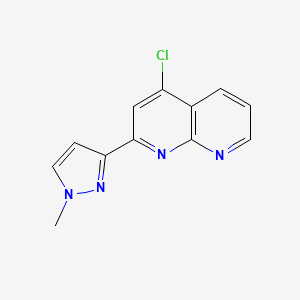

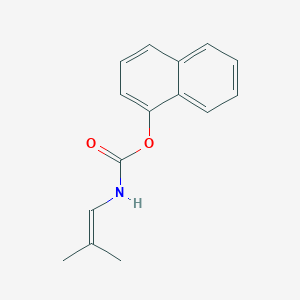
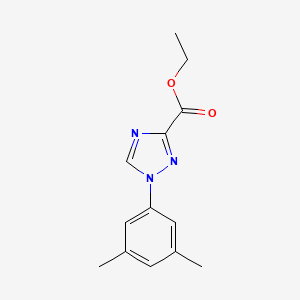
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)


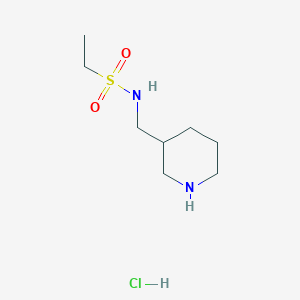
![tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11868701.png)
